4-(Chloromethyl)-2-methylhept-1-ene

Catalog No.
S13734880
CAS No.
M.F
C9H17Cl
M. Wt
160.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2-methylhept-1-ene

Product Name

4-(Chloromethyl)-2-methylhept-1-ene

IUPAC Name

4-(chloromethyl)-2-methylhept-1-ene

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

InChI

InChI=1S/C9H17Cl/c1-4-5-9(7-10)6-8(2)3/h9H,2,4-7H2,1,3H3

InChI Key

JPIXGSFRJKFYQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=C)C)CCl

4-(Chloromethyl)-2-methylhept-1-ene is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a 2-methylhept-1-ene backbone. This compound has the molecular formula C9H17Cl and is classified as an alkene due to the presence of a double bond in its structure. The chloromethyl group introduces reactivity that can be exploited in various

The primary chemical reaction involving 4-(Chloromethyl)-2-methylhept-1-ene is its chloromethylation, which can be performed by reacting 2-methylhept-1-ene with formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride. This reaction occurs under acidic conditions, enhancing the electrophilicity of the formaldehyde carbonyl and facilitating the chloromethylation process.

In addition to chloromethylation, this compound can undergo various nucleophilic substitution reactions due to the presence of the chlorine atom. For instance, it can react with nucleophiles such as amines or alcohols, leading to the formation of different derivatives.

The synthesis of 4-(Chloromethyl)-2-methylhept-1-ene typically involves:

  • Chloromethylation: The compound is synthesized through the reaction of 2-methylhept-1-ene with formaldehyde and hydrochloric acid, facilitated by a catalyst like zinc chloride.
  • Industrial Production: In industrial settings, continuous flow reactors are employed for efficient mixing and reaction control, optimizing yield and minimizing by-products.

Several compounds share structural similarities with 4-(Chloromethyl)-2-methylhept-1-ene. These include:

  • 2-Methylhept-1-ene: Lacks the chloromethyl group but shares the heptene structure.
  • 4-Chloro-2-methylpent-1-ene: Similar in that it contains a chlorinated alkene structure but differs in carbon chain length.
  • 3-Chloro-1-butene: A shorter chain compound that also features a chlorine substituent on an alkene.

Comparison Table

CompoundStructure TypeChlorine PresenceUnique Features
4-(Chloromethyl)-2-methylhept-1-eneAlkeneYesChloromethyl group on heptene
2-Methylhept-1-eneAlkeneNoSimple heptene structure
4-Chloro-2-methylpent-1-eneAlkeneYesShorter carbon chain
3-Chloro-1-buteneAlkeneYesShortest chain with chlorine

4-(Chloromethyl)-2-methylhept-1-ene stands out due to its specific combination of a chloromethyl group and a longer carbon chain, which may confer unique reactivity and potential applications not found in its simpler analogs.

XLogP3

4.2

Exact Mass

160.1018782 g/mol

Monoisotopic Mass

160.1018782 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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